molecular formula C23H30N2O2 B14673433 N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide CAS No. 36838-40-1

N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide

Cat. No.: B14673433
CAS No.: 36838-40-1
M. Wt: 366.5 g/mol
InChI Key: SQZYSZBLKALDPA-UHFFFAOYSA-N
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Description

N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide is a complex organic compound with a molecular formula of C22H28N2O3. This compound is characterized by the presence of a piperidine ring, an ethoxyphenyl group, and a phenethyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of p-ethoxyphenylacetic acid with phenethylamine to form an amide intermediate. This intermediate is then reacted with piperidine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(alpha-(p-Methoxyphenyl)phenethyl)-1-piperidineacetamide
  • N-(alpha-(p-Propoxyphenyl)phenethyl)-1-piperidineacetamide
  • N-(alpha-(p-Butoxyphenyl)phenethyl)-1-piperidineacetamide

Uniqueness

N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide is unique due to its specific ethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

36838-40-1

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[1-(4-ethoxyphenyl)-2-phenylethyl]-2-piperidin-1-ylacetamide

InChI

InChI=1S/C23H30N2O2/c1-2-27-21-13-11-20(12-14-21)22(17-19-9-5-3-6-10-19)24-23(26)18-25-15-7-4-8-16-25/h3,5-6,9-14,22H,2,4,7-8,15-18H2,1H3,(H,24,26)

InChI Key

SQZYSZBLKALDPA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC2=CC=CC=C2)NC(=O)CN3CCCCC3

Origin of Product

United States

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